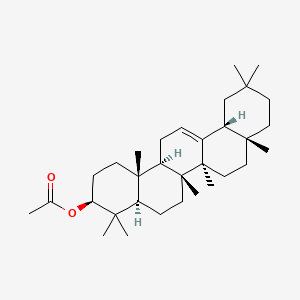

beta-Amyrin acetate

Description

beta-Amyrin acetate is a natural product found in Euphorbia decipiens, Euphorbia larica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,29+,30-,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPOGLIBDXFNK-ZYGITSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-93-9 | |

| Record name | β-Amyrin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Amyrin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AMYRIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM1H7102OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beta-Amyrin Acetate: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amyrin (B1666858) acetate (B1210297) is a pentacyclic triterpenoid (B12794562) that has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of β-amyrin, this natural compound has been identified in a variety of plant species and investigated for its anti-inflammatory, antidyslipidemic, and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources of beta-amyrin acetate, detailed methodologies for its isolation and purification, and a summary of the experimental protocols used to evaluate its biological activities. Furthermore, this document elucidates the signaling pathways implicated in its mechanism of action.

Natural Sources of Beta-Amyrin Acetate

Beta-amyrin acetate has been isolated from a range of plant families worldwide. The concentration and yield of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed. Notable sources include the stem bark of Alstonia boonei, the leaves of Wrightia tomentosa, and the kernel fat of the shea tree (Vitellaria paradoxa)[1]. Other identified sources include Ficus exasperata, Artocarpus camansi, and Bridelia ferruginea.[2][3] Propolis has also been identified as a source of beta-amyrin acetate.[4]

Quantitative Data on Yield

The following table summarizes the reported yields of beta-amyrin acetate and related amyrins from various natural sources. It is important to note that isolation methods and quantification techniques can influence the reported yields.

| Plant Species | Plant Part | Compound(s) Isolated | Starting Material (Dry Weight) | Yield | Reference |

| Alstonia boonei | Stem Bark | β-amyrin and α-amyrin acetate | 500 g | 40 mg (β-amyrin), 1 g (α-amyrin acetate) | [5] |

| Alstonia boonei | Stem Bark | α-amyrin acetate | Not specified | 26.52% of crude triterpenoid precipitate | [6][7] |

| Celastrus hindsii | Leaves | α-amyrin and β-amyrin mixture | 1.12 kg | 12.05 g (7.48 g/kg α-amyrin, 3.27 g/kg β-amyrin) | [8] |

| Bridelia ferruginea | Leaves | β-amyrin acetate | Not specified | 66.14% of a fraction from ethyl acetate extract | [3] |

Isolation and Purification Protocols

The isolation of beta-amyrin acetate from its natural sources typically involves solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic technique is crucial for obtaining a high yield and purity of the compound.

General Experimental Workflow for Isolation

The following diagram illustrates a common workflow for the isolation of beta-amyrin acetate from plant material.

References

- 1. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.unizik.edu.ng [journals.unizik.edu.ng]

- 7. journals.unizik.edu.ng [journals.unizik.edu.ng]

- 8. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Beta-Amyrin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amyrin (B1666858) acetate (B1210297) is a pentacyclic triterpenoid (B12794562) compound found in a variety of plant species. As a derivative of the naturally occurring β-amyrin, this molecule has garnered significant interest within the scientific community for its diverse pharmacological properties. In vitro studies have been instrumental in elucidating the mechanisms underlying its biological effects, revealing its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro biological activities of beta-amyrin acetate, with a focus on its anti-inflammatory, anticancer, antioxidant, enzyme-inhibiting, and antifungal properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

Beta-amyrin acetate has demonstrated notable anti-inflammatory effects in various in vitro models. A key mechanism of its action involves the stabilization of erythrocyte membranes and the modulation of key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

| Assay | Model System | Concentration | Effect | Reference |

| Heat-induced Hemolysis | Human Red Blood Cells | 50 µg/mL | Inhibition of hemolysis | [1][2] |

| Heat-induced Hemolysis | Human Red Blood Cells | 100 µg/mL | 61.5% inhibition of hemolysis | [1][2] |

Experimental Protocol: Heat-Induced Hemolysis Assay

This protocol is adapted from studies evaluating the membrane-stabilizing effects of triterpenoids.

Objective: To assess the ability of beta-amyrin acetate to protect human red blood cell membranes from heat-induced lysis.

Materials:

-

Fresh human blood

-

Phosphate-buffered saline (PBS), pH 7.4

-

Beta-amyrin acetate

-

Diclofenac sodium (positive control)

-

Centrifuge

-

Spectrophotometer

-

Water bath

Procedure:

-

Erythrocyte Suspension Preparation:

-

Collect fresh human blood in a tube containing an anticoagulant.

-

Centrifuge the blood at 3000 rpm for 10 minutes and discard the supernatant (plasma).

-

Wash the erythrocyte pellet three times with isotonic PBS.

-

Resuspend the packed red blood cells in PBS to obtain a 10% (v/v) suspension.

-

-

Assay Setup:

-

Prepare different concentrations of beta-amyrin acetate and the positive control (diclofenac sodium) in PBS.

-

In a set of centrifuge tubes, add 2 ml of the test compound solution and 0.1 ml of the 10% erythrocyte suspension.

-

For the control, add 2 ml of PBS and 0.1 ml of the erythrocyte suspension.

-

-

Incubation:

-

Incubate the tubes in a water bath at 56°C for 30 minutes.

-

-

Centrifugation and Absorbance Measurement:

-

After incubation, cool the tubes under running water and centrifuge at 2500 rpm for 5 minutes.

-

Collect the supernatant and measure the absorbance at 560 nm using a spectrophotometer. The absorbance is indicative of the amount of hemoglobin released.

-

-

Calculation:

-

Calculate the percentage of hemolysis inhibition using the following formula:

-

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of triterpenoids like beta-amyrin are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., Lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Beta-amyrin acetate is thought to interfere with this cascade, potentially by inhibiting the degradation of IκBα.

Anticancer Activity

Beta-amyrin acetate has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its anticancer activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, which are mediated through the modulation of specific signaling pathways.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | IC50 | Reference |

| Hep-G2 | Liver Carcinoma | 25 µM | [3][4] |

| HeLa | Cervical Cancer | 100 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of beta-amyrin acetate on cancer cells.

Objective: To determine the concentration of beta-amyrin acetate that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line (e.g., Hep-G2, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Beta-amyrin acetate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µl of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of beta-amyrin acetate in serum-free medium.

-

After 24 hours, remove the medium from the wells and add 100 µl of the different concentrations of beta-amyrin acetate.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µl of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability using the following formula:

-

Plot the percentage of cell viability against the concentration of beta-amyrin acetate to determine the IC50 value.

-

Signaling Pathways: Induction of Apoptosis via MAPK/JNK Pathway

The pro-apoptotic effects of beta-amyrin acetate in cancer cells are mediated, in part, by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. Activation of these stress-activated pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately culminating in the activation of caspases and the execution of apoptosis.[6]

Antioxidant Activity

Beta-amyrin acetate exhibits antioxidant properties by scavenging free radicals, which are implicated in oxidative stress and various pathological conditions.

Quantitative Data: Antioxidant Activity

| Assay | Method | IC50 | Reference |

| DPPH Radical Scavenging | Spectrophotometry | 158.2 µg/mL | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of beta-amyrin acetate.

Objective: To measure the ability of beta-amyrin acetate to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

Beta-amyrin acetate

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare various concentrations of beta-amyrin acetate and ascorbic acid in methanol.

-

-

Assay Reaction:

-

In a 96-well plate, add 100 µl of the sample or standard solution to 100 µl of the DPPH solution.

-

For the control, add 100 µl of methanol to 100 µl of the DPPH solution.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates scavenging of the DPPH radical.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

-

Enzyme Inhibitory Activity

Beta-amyrin acetate has been shown to inhibit the activity of specific enzymes, highlighting its potential for therapeutic intervention in metabolic disorders.

Quantitative Data: Enzyme Inhibitory Activity

| Enzyme | IC50 | Reference |

| HMG-CoA Reductase | 3.4 µM | [8] |

| Soluble Epoxide Hydrolase (sEH) | 3.4 µM | [8] |

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of beta-amyrin acetate on HMG-CoA reductase activity.

Objective: To determine the inhibitory potential of beta-amyrin acetate against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Beta-amyrin acetate

-

Pravastatin (B1207561) (positive control)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare solutions of HMG-CoA, NADPH, beta-amyrin acetate, and pravastatin in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound (beta-amyrin acetate or pravastatin) or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding HMG-CoA reductase and HMG-CoA to each well.

-

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Calculation:

-

Determine the rate of NADPH consumption for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Antifungal Activity

In vitro studies have demonstrated the efficacy of beta-amyrin acetate against various fungal species, suggesting its potential as an antifungal agent.

Quantitative Data: Antifungal Activity

| Fungal Species | MIC (µg/mL) | Reference |

| Candida species | 30 - 250 | [8][9] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of beta-amyrin acetate that inhibits the visible growth of a fungal strain.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Beta-amyrin acetate

-

Fluconazole (B54011) (positive control)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute the suspension in the broth medium to achieve the desired final inoculum concentration.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of beta-amyrin acetate and fluconazole in the broth medium in a 96-well plate.

-

-

Inoculation:

-

Add the fungal inoculum to each well containing the drug dilutions.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity or measure the optical density at a specific wavelength (e.g., 600 nm).

-

The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in optical density compared to the growth control.

-

Conclusion

The in vitro evidence strongly supports the multifaceted biological activities of beta-amyrin acetate. Its demonstrated anti-inflammatory, anticancer, antioxidant, enzyme-inhibiting, and antifungal properties make it a promising candidate for further investigation and development as a therapeutic agent for a range of diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the design and execution of future studies to fully unlock the therapeutic potential of this intriguing natural product derivative. Further research is warranted to explore its in vivo efficacy, safety profile, and to optimize its structure for enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. beta-Amyrin acetate | Epoxide Hydrolase | HMG-CoA | TargetMol [targetmol.com]

- 9. Antifungal activity of the amyrin derivatives and in vitro inhibition of Candida albicans adhesion to human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of β-Amyrin Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of β-amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562) with promising anti-inflammatory, anti-cancer, and metabolic regulatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Pharmacological Activities

β-Amyrin acetate exerts its biological effects through a multi-pronged approach, primarily targeting key pathways involved in inflammation, cell proliferation, and metabolic homeostasis. The core mechanisms of action include potent enzyme inhibition, modulation of critical signaling cascades, and the induction of programmed cell death in cancer cells.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the key quantitative data associated with the therapeutic activities of β-amyrin acetate.

Table 1: Enzyme Inhibitory Activity of β-Amyrin Acetate

| Enzyme Target | IC50 Value | Assay Method | Source |

| HMG-CoA Reductase | - | in vitro enzyme activity assay | [1] |

| Soluble Epoxide Hydrolase (sEH) | 3.4 µM | Fluorescent substrate assay | [2] |

Note: Specific IC50 for HMG-CoA reductase was not explicitly quantified in the provided search results, but significant inhibition was noted.

Table 2: Anti-inflammatory Activity of β-Amyrin Acetate

| Model | Treatment | Effect | Source |

| Xylene-induced ear edema (mice) | 100 µ g/ear | 39.4% inhibition | [3] |

| Egg albumen-induced paw edema (rats) | 100 mg/kg (p.o.) | 40% inhibition at 5th hour (for α-amyrin acetate) | [3] |

| Heat-induced hemolysis (human RBCs) | 100 µg/mL | 47.2% inhibition | [3] |

| Granulation tissue formation (rats) | 4 mg/100 g (i.p.) for 6 days | 43.6% anti-inflammatory activity | [4] |

Table 3: Cytotoxic Activity of β-Amyrin Acetate

| Cancer Cell Line | IC50 Value | Assay | Source |

| Brine Shrimp | Lethal Dose: 5.86 µg/mL; Acute Dose: 319 µg/mL | Brine shrimp lethality assay | [5] |

Note: While anticancer activity against various cell lines is reported, specific IC50 values for β-amyrin acetate were not consistently available in the initial search results. Further focused searches would be beneficial to populate this table more comprehensively.

Key Signaling Pathways Modulated by β-Amyrin Acetate

β-Amyrin acetate orchestrates its cellular effects by intervening in crucial signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Anti-inflammatory Signaling Cascade

β-Amyrin acetate's anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, the transcription of pro-inflammatory cytokines and enzymes like COX-2 is suppressed.

Caption: NF-κB Inhibition by β-Amyrin Acetate.

Anticancer Signaling Pathways

The anticancer activity of β-amyrin acetate involves the induction of apoptosis and cell cycle arrest, which is mediated by the activation of the JNK and p38 MAPK stress-activated signaling pathways.

Caption: Apoptosis Induction by β-Amyrin Acetate.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Xylene-Induced Ear Edema Assay (Anti-inflammatory)

This in vivo assay evaluates the topical anti-inflammatory activity of a compound.[6][7]

-

Animals: Swiss albino mice.

-

Procedure:

-

Divide mice into control, standard (e.g., indomethacin), and test groups.

-

Apply the test compound (β-amyrin acetate dissolved in a suitable vehicle) or the standard drug to the inner surface of the right ear. The left ear serves as the control.

-

After a specified time (e.g., 30 minutes), apply a standard volume of xylene to the same ear to induce inflammation.

-

After a further incubation period (e.g., 15-30 minutes), sacrifice the mice and remove both ears.

-

Use a cork borer to cut circular sections from both ears and weigh them.

-

The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Egg Albumen-Induced Paw Edema Test (Anti-inflammatory)

This in vivo model assesses the systemic anti-inflammatory effects of a substance.[8][9]

-

Animals: Wistar rats.

-

Procedure:

-

Administer the test compound (β-amyrin acetate) or a standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection.

-

After a set time (e.g., 1 hour), inject a small volume of fresh, undiluted egg albumen into the sub-plantar region of the right hind paw to induce edema.

-

Measure the paw volume or circumference at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) using a plethysmometer or a piece of cotton thread and a ruler.

-

The increase in paw volume or circumference indicates the extent of inflammation.

-

Calculate the percentage inhibition of edema in the treated groups relative to the control group.

-

NF-κB Luciferase Reporter Assay (Signaling Pathway)

This in vitro assay quantifies the activity of the NF-κB transcription factor.[10][11][12]

-

Cell Line: A suitable cell line (e.g., HEK293T, HeLa) stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of β-amyrin acetate for a specified duration (e.g., 1 hour).

-

Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Incubate for an appropriate time to allow for luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. A decrease in luminescence in the treated cells compared to the stimulated, untreated cells indicates inhibition of NF-κB activity.

-

DAPI Staining for Apoptosis (Anticancer)

This fluorescence microscopy technique visualizes nuclear changes characteristic of apoptosis.[13][14][15]

-

Materials: DAPI (4',6-diamidino-2-phenylindole) stain, fluorescence microscope.

-

Procedure:

-

Culture cancer cells on coverslips and treat with β-amyrin acetate for a predetermined time.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells if necessary (e.g., with Triton X-100).

-

Incubate the cells with a DAPI staining solution.

-

Wash the cells to remove excess stain.

-

Mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained, smaller bodies, in contrast to the uniformly stained, larger nuclei of healthy cells.

-

Cell Cycle Analysis by Flow Cytometry (Anticancer)

This technique quantifies the distribution of cells in different phases of the cell cycle.[16][17][18]

-

Instrumentation: Flow cytometer.

-

Reagents: Propidium iodide (PI) or other DNA-intercalating dyes, RNase A.

-

Procedure:

-

Treat cancer cells with β-amyrin acetate for a specific duration.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a fluorescent DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the amount of DNA in each cell.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.

-

Conclusion

β-Amyrin acetate demonstrates a complex and promising mechanism of action, impacting multiple key cellular pathways. Its ability to inhibit inflammatory responses, suppress tumor growth, and modulate metabolic enzymes highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this natural product.

References

- 1. β-Amyrin acetate and β-amyrin palmitate as antidyslipidemic agents from Wrightia tomentosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Amyrin acetate | Epoxide Hydrolase | HMG-CoA | TargetMol [targetmol.com]

- 3. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Antinociceptive and Anti-Inflammatory Activities of Telfairia occidentalis Hydroethanolic Leaf Extract (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. bowdish.ca [bowdish.ca]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. betalifesci.com [betalifesci.com]

- 15. genscript.com [genscript.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanocellect.com [nanocellect.com]

Phytochemical Investigation of β-Amyrin Acetate Containing Plants: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amyrin acetate (B1210297) is a pentacyclic triterpenoid, a class of natural products widely distributed throughout the plant kingdom.[1] It is the acetate ester of β-amyrin and is recognized for a range of significant biological activities, including anti-inflammatory, anti-hyperlipidemic, anti-fungal, and anti-diabetic properties.[2][3][4] A key mechanism of its action involves the inhibition of HMG-CoA reductase, a critical enzyme in cholesterol synthesis.[3][5] Given its therapeutic potential, a robust and systematic approach to its extraction, isolation, and characterization from plant sources is essential for drug discovery and development.

This technical guide provides a comprehensive overview of the phytochemical investigation of plants containing β-amyrin acetate. It details established experimental protocols, summarizes quantitative data from various plant sources, and illustrates key workflows and biological pathways.

Plant Sources and Quantitative Yield of β-Amyrin Acetate

β-Amyrin acetate has been identified in numerous plant species. The yield of the compound can vary significantly based on the plant part used, geographical location, and the extraction method employed. The following table summarizes notable plant sources and reported yields.

| Plant Species | Family | Plant Part Used | Extraction/Isolation Notes | Reported Yield/Concentration | Reference(s) |

| Alstonia boonei | Apocynaceae | Stem Bark | Methanol (B129727) extraction followed by precipitation and column chromatography. | ~1 g of α/β-amyrin acetate mixture from 500 g of dried bark. | [6][7] |

| Bridelia ferruginea | Phyllanthaceae | Leaves | Sequential extraction with hexane (B92381) and ethyl acetate; column chromatography. | The isolated fraction contained 66.14% β-amyrin acetate. | [8] |

| Manilkara subsericea | Sapotaceae | Fruits | Hexanic extract subjected to analysis. | The extract contained a mixture of β-amyrin acetate (76.3%) and α-amyrin acetate (23.7%). | [9] |

| Wrightia tomentosa | Apocynaceae | Leaves | Activity-guided isolation from an ethanolic extract. | Not explicitly quantified, but identified as a key active compound. | [5] |

| Celastrus hindsii | Celastraceae | Leaves | Isolation from dried leaves. | 3.27 g/kg (dry weight). | [10] |

| Erythrophleum fordii | Fabaceae | Not specified | Reported as a known source. | Data not available. | [11] |

| Euphorbia polycaulis | Euphorbiaceae | Not specified | Reported as a known source. | Data not available. | [11] |

Experimental Protocols for Phytochemical Investigation

A typical phytochemical workflow involves the systematic preparation of plant material, extraction of target compounds, followed by chromatographic isolation, purification, and structural elucidation.

General Experimental Workflow

The logical flow from raw plant material to a fully characterized compound is critical for reproducible results.

Protocol 1: Extraction

The choice of extraction method and solvent is crucial for maximizing the yield of β-amyrin acetate, which is a relatively non-polar compound.

-

Objective: To efficiently extract triterpenoids from the plant matrix.

-

Methods:

-

Cold Maceration (as used for Alstonia boonei) :

-

Place 500 g of pulverized, air-dried plant material (e.g., stem bark) into a large container.[6]

-

Add 2.5 L of methanol, ensuring all plant material is fully submerged.[6]

-

Seal the container and allow it to stand at room temperature for 7 days, changing the solvent every 24 hours to maintain the concentration gradient.[6]

-

Combine all methanol extracts and filter to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

-

-

Soxhlet Extraction (as used for Dacryodes edulis) :

-

Place approximately 300 g of ground plant material into a thimble in a Soxhlet apparatus.[12]

-

Perform sequential extraction, starting with a non-polar solvent like hexane or ethyl acetate, followed by a more polar solvent like methanol.[12]

-

Run the extraction continuously for 48 hours for each solvent.[12]

-

Collect the extracts and concentrate them to dryness using a rotary evaporator.[12]

-

-

Protocol 2: Isolation and Purification

Chromatography is the cornerstone of isolating pure compounds from a complex crude extract.

-

Objective: To separate β-amyrin acetate from other phytochemicals in the crude extract.

-

Methodology (based on Silica Gel Column Chromatography) :

-

Slurry Preparation: Prepare a slurry of silica gel (e.g., 150 g) in a non-polar solvent like hexane.[12] Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract (e.g., 7 g) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (e.g., 12 g) to this solution and dry it to create a free-flowing powder.[12] Carefully load this powder onto the top of the packed silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent like ethyl acetate or dichloromethane (B109758) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).[6][8]

-

Fraction Collection: Collect the eluate in small, uniform fractions (e.g., 25-30 mL) in numbered vials.[12]

-

TLC Monitoring: Spot a small amount from each fraction onto a Thin Layer Chromatography (TLC) plate. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light (if applicable) or by staining (e.g., with anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions that show identical TLC profiles containing the target compound.[6]

-

Final Purification: For fractions that are still impure, a secondary purification step such as preparative HPLC or chromatography on a different stationary phase (e.g., Sephadex LH-20) may be required.[13]

-

Protocol 3: Characterization and Quantification

Once a pure compound is isolated, its identity must be confirmed and its quantity in the original plant material determined.

-

Objective: To confirm the chemical structure of the isolated compound as β-amyrin acetate and to quantify its presence.

-

Methods:

-

Structural Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern. β-amyrin acetate (C₃₂H₅₂O₂) has a molecular weight of approximately 468.75 g/mol .[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to determine the carbon-hydrogen framework. Advanced 2D NMR techniques (COSY, HMQC, HMBC) are used to confirm the complete structure and stereochemistry by establishing proton-proton and proton-carbon correlations.[6][12]

-

-

Quantification (using HPLC):

-

Chromatographic Conditions: A standard method involves a Reverse-Phase HPLC system.[14]

-

Column: Agilent Zorbax C8 column (150 x 4.6 mm, 5 µm) or equivalent.[14]

-

Mobile Phase: An isocratic or gradient system using solvents like acetonitrile (B52724) and water.

-

Detection: UV detector set at a low wavelength, typically 210 nm, as triterpenoids lack a strong chromophore.[14]

-

Calibration: Prepare a series of standard solutions of pure β-amyrin acetate at known concentrations (e.g., 0.1 µg/mL to 500 µg/mL).[14] Generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Prepare the plant extract at a known concentration, filter it, and inject it into the HPLC system. Determine the peak area corresponding to β-amyrin acetate and calculate its concentration in the sample using the calibration curve.

-

-

Biological Activity and Associated Signaling Pathways

β-amyrin and its derivatives exhibit a wide array of pharmacological effects by modulating specific cellular signaling pathways. For instance, the parent compound, β-amyrin, has been shown to induce angiogenesis (the formation of new blood vessels) in vascular endothelial cells. This process is mediated through the PI3K/Akt/eNOS signaling pathway.[15] Activation of this pathway leads to the production of nitric oxide (NO), a key signaling molecule in angiogenesis.

References

- 1. Showing Compound beta-Amyrin acetate (FDB004093) - FooDB [foodb.ca]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. beta-Amyrin acetate | CAS#:1616-93-9 | Chemsrc [chemsrc.com]

- 5. β-Amyrin acetate and β-amyrin palmitate as antidyslipidemic agents from Wrightia tomentosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-Amyrin Acetate | C32H52O2 | CID 92156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tpcj.org [tpcj.org]

- 13. repository.unizik.edu.ng [repository.unizik.edu.ng]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-Amyrin Acetate: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-amyrin (B1666858) acetate (B1210297), a naturally occurring pentacyclic triterpenoid (B12794562). The document delves into its discovery and history, presents key quantitative data from various studies, details relevant experimental protocols, and visualizes its known signaling pathways.

Discovery and History

Beta-amyrin acetate is found in a variety of plant species. It has been isolated from the stem bark of Alstonia boonei, the leaves of Bridelia ferruginea, and is also a constituent of shea butter.[2][3] Much of the research on beta-amyrin acetate is intertwined with that of its precursor, beta-amyrin, and its isomer, alpha-amyrin (B196046) acetate. These compounds often occur together in nature and exhibit a range of similar biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activities of beta-amyrin acetate and its related compounds.

Table 1: Anti-inflammatory Activity of Beta-Amyrin Acetate and Related Compounds

| Compound | Assay | Model | Dose/Concentration | Effect | Reference |

| β-Amyrin Acetate | Xylene-induced ear edema | Mice | 100 µ g/ear | 39.4% inhibition | [2][3] |

| α-Amyrin Acetate | Xylene-induced ear edema | Mice | 100 µ g/ear | 55.5% inhibition | [2][3] |

| α-Amyrin Acetate | Egg albumen-induced paw edema | Rat | 100 mg/kg | 40% inhibition at 5th hour | [3] |

| β-Amyrin Acetate | Heat-induced hemolysis | In vitro (human RBCs) | 100 µg/mL | 47.2% inhibition | [3] |

| α-Amyrin Acetate | Heat-induced hemolysis | In vitro (human RBCs) | 100 µg/mL | 61.5% inhibition | [3] |

| α-Amyrin Acetate | Leucocyte migration | Rat | 100 mg/kg | 60.3% reduction in total leucocytes | [2][3] |

| α-Amyrin Acetate | Neutrophil infiltration | Rat | 100 mg/kg | 47.9% suppression | [2][3] |

Table 2: Anticancer and Cytotoxic Activity of Beta-Amyrin and its Acetate

| Compound | Assay | Cell Line/Organism | IC50/LC50 | Reference |

| β-Amyrin | MTT Assay | Hep-G2 (Liver Cancer) | 25 µM | [5] |

| β-Amyrin Acetate Fraction | DPPH Antioxidant Assay | - | IC50: 158.2 µg/mL | [6] |

| β-Amyrin Acetate Fraction | Brine Shrimp Lethality Assay | Artemia salina | LC50 (acute): 319 µg/mL | [6] |

| β-Amyrin Acetate Fraction | Brine Shrimp Lethality Assay | Artemia salina | LC50 (lethal): 5.86 µg/mL | [6] |

| Mixture of α- and β-Amyrin | MTT Assay | MCF-7 (Breast Cancer) | IC50: 28.45 µg/mL | [7] |

| Mixture of α- and β-Amyrin | MTT Assay | KB-oral, NCI-H187 | IC50: 18.01 and 18.42 µg/mL, respectively | [7] |

Experimental Protocols

Isolation of Beta-Amyrin Acetate from Alstonia boonei Stem Bark

This protocol is adapted from the methodology described by Okoye et al. (2014).[2][3]

-

Extraction:

-

Powdered stem bark of Alstonia boonei (500 g) is subjected to cold maceration with 2.5 L of methanol (B129727) at room temperature for one week. The solvent is changed every 24 hours.

-

The combined methanol extracts are concentrated to one-fourth of the original volume using a rotary evaporator.

-

The concentrated extract is allowed to stand at room temperature, during which a crude triterpenoid mixture precipitates.

-

The precipitate is collected and washed with methanol.

-

-

Chromatographic Purification:

-

Approximately 1.5 g of the crude precipitate is loaded onto a silica (B1680970) gel column.

-

The column is eluted with a gradient of hexane (B92381) and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are combined.

-

-

Final Purification:

-

The combined fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography, eluting with a 1:1 mixture of dichloromethane (B109758) and methanol.

-

The purity of the isolated beta-amyrin acetate is confirmed by TLC and analytical HPLC.

-

The structure is elucidated and confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Synthesis of Beta-Amyrin Acetate from Beta-Amyrin

This is a general protocol for the acetylation of a hydroxyl group on a steroidal or triterpenoid backbone using acetic anhydride (B1165640) and pyridine (B92270).

-

Reaction Setup:

-

Dissolve beta-amyrin (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

-

Acetylation:

-

Add acetic anhydride (1.5–2.0 equivalents for each hydroxyl group) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.

-

-

Work-up:

-

Quench the reaction by the addition of dry methanol.

-

Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) several times to remove residual pyridine.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain the pure beta-amyrin acetate.

-

Signaling Pathways and Mechanisms of Action

The biological activities of beta-amyrin acetate and its precursor, beta-amyrin, are attributed to their modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

Proposed Anti-inflammatory Signaling Pathway

Beta-amyrin has been shown to reduce the expression of pro-inflammatory cytokines, which is likely mediated through the inhibition of the NF-κB pathway.

Caption: Proposed anti-inflammatory mechanism of beta-amyrin acetate via inhibition of the NF-κB pathway.

Proposed Anticancer Signaling Pathway

Studies on beta-amyrin have demonstrated its ability to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK pathways.

Caption: Proposed pro-apoptotic mechanism of beta-amyrin through ROS-mediated activation of JNK and p38 MAPK pathways.

References

- 1. PlumX [plu.mx]

- 2. researchgate.net [researchgate.net]

- 3. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of β-Amyrin Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability properties of β-amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562) of significant interest in pharmaceutical research. The information presented herein is intended to support drug development efforts by providing essential data on the compound's physicochemical characteristics.

Physicochemical Properties

β-Amyrin acetate is a derivative of β-amyrin, a naturally occurring triterpenoid. Its chemical structure consists of a rigid pentacyclic core with an acetate group at the C-3 position. This structural feature significantly influences its solubility and stability.

Table 1: General Physicochemical Properties of β-Amyrin Acetate

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₂ | [1][2] |

| Molecular Weight | 468.75 g/mol | [1][2] |

| Appearance | Powder, Crystalline solid | [3][4] |

| Predicted Water Solubility | 3.4 x 10⁻⁵ g/L | [1] |

| Predicted logP | 8.03 | [1] |

| Polar Surface Area | 26.3 Ų | [1][2] |

Solubility Profile

β-Amyrin acetate is a lipophilic compound, exhibiting poor solubility in aqueous solutions and good solubility in various organic solvents.

Table 2: Solubility of β-Amyrin Acetate in Various Solvents

| Solvent | Solubility | Notes | Source |

| Water | Practically Insoluble | Predicted solubility is extremely low. | [1] |

| Chloroform | Soluble | - | [3] |

| Dichloromethane | Soluble | - | [3] |

| Ethyl Acetate | Soluble | - | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [3] |

| Acetone | Soluble | - | [3] |

| Ethanol | Soluble (1 mg/mL) | For the parent compound β-amyrin, solubility is ~1 mg/mL. Heating to 60°C and sonication can improve solubility. | [4][5] |

| Dimethylformamide (DMF) | Soluble | For the parent compound β-amyrin, solubility is ~3 mg/mL. | [4] |

For enhanced solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[4] Warming the solution to 37°C and using an ultrasonic bath can also aid in dissolution.[3]

Stability Characteristics

β-Amyrin acetate demonstrates good stability under appropriate storage conditions.

Table 3: Stability and Storage Recommendations for β-Amyrin Acetate

| Condition | Recommendation | Duration | Source |

| Long-term Storage | -20°C, dry and dark | Months to years | [6] |

| Short-term Storage | 0 - 4°C, dry and dark | Days to weeks | [6] |

| Stock Solution (-20°C) | Store in aliquots, protect from light | Up to 1 month | [5] |

| Stock Solution (-80°C) | Store in aliquots, protect from light | Up to 6 months | [5] |

| Shipping | Ambient temperature | Stable for a few weeks | [6] |

The thermal degradation of the related triterpenes, α- and β-amyrin, has been reported to occur in the range of 210 to 380 °C.[7]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a compound in a specific solvent is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of β-amyrin acetate is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of β-amyrin acetate in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

An alternative method for triterpenes involves UV spectroscopy for quantification.[8][9]

Stability Testing Protocol (ICH Guidelines)

The stability of β-amyrin acetate can be assessed according to the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[10][11][12]

-

Long-Term Stability Study:

-

Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

-

Accelerated Stability Study:

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: A minimum of three time points, including initial, midpoint (e.g., 3 months), and final (e.g., 6 months).

-

-

Parameters to be Tested:

-

Appearance (physical description)

-

Assay (quantification of the active substance)

-

Degradation products (identification and quantification of impurities)

-

Moisture content

-

Signaling Pathways

While research on the specific signaling pathways of β-amyrin acetate is ongoing, studies on its parent compound, β-amyrin, provide valuable insights into its potential mechanisms of action.

Apoptosis Induction in Cancer Cells

β-Amyrin has been shown to induce apoptosis in liver cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[13][14]

Caption: β-Amyrin induced apoptosis via ROS and JNK/p38 activation.

Angiogenesis Induction

β-Amyrin promotes angiogenesis in vascular endothelial cells through the activation of the Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.[15]

Caption: β-Amyrin promotes angiogenesis via the PI3K/Akt/eNOS pathway.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of β-amyrin may be mediated through the activation of cannabinoid receptors and the downregulation of pro-inflammatory pathways like NF-κB and COX.[16]

Caption: Anti-inflammatory action of β-amyrin.

Conclusion

This technical guide summarizes the available data on the solubility and stability of β-amyrin acetate. Its poor aqueous solubility necessitates the use of organic solvents for formulation and in vitro studies. The compound exhibits good stability under recommended storage conditions, which is crucial for maintaining its integrity during research and development. The insights into the signaling pathways of its parent compound, β-amyrin, provide a foundation for further investigation into the therapeutic potential of β-amyrin acetate. This information is critical for researchers and drug development professionals working to advance this promising natural product into clinical applications.

References

- 1. Showing Compound beta-Amyrin acetate (FDB004093) - FooDB [foodb.ca]

- 2. Beta-Amyrin Acetate | C32H52O2 | CID 92156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-Amyrin acetate | CAS:1616-93-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. blog.nutrasource.ca [blog.nutrasource.ca]

- 11. ema.europa.eu [ema.europa.eu]

- 12. japsonline.com [japsonline.com]

- 13. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Data of β-Amyrin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for β-amyrin acetate (B1210297), a pentacyclic triterpenoid (B12794562) of significant interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for β-amyrin acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for β-Amyrin Acetate (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.51 | dd | 8.8, 7.6 |

| H-12 | 5.19 | t | 3.6 |

| -OCOCH₃ | 2.05 | s | - |

| H-23 | 0.87 | s | - |

| H-24 | 0.85 | s | - |

| H-25 | 0.97 | s | - |

| H-26 | 0.94 | s | - |

| H-27 | 1.14 | s | - |

| H-28 | 0.88 | s | - |

| H-29 | 0.99 | s | - |

| H-30 | 0.92 | s | - |

Data compiled from various sources, assignments are based on 2D NMR experiments like COSY, HSQC, and HMBC.

Table 2: ¹³C NMR Spectroscopic Data for β-Amyrin Acetate (125 MHz, CDCl₃) [1][2]

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.6 | 17 | 32.5 |

| 2 | 23.8 | 18 | 47.2 |

| 3 | 81.0 | 19 | 46.8 |

| 4 | 37.8 | 20 | 31.1 |

| 5 | 55.2 | 21 | 34.7 |

| 6 | 18.3 | 22 | 37.1 |

| 7 | 32.6 | 23 | 28.1 |

| 8 | 39.8 | 24 | 16.8 |

| 9 | 47.6 | 25 | 15.6 |

| 10 | 37.0 | 26 | 16.8 |

| 11 | 23.5 | 27 | 26.0 |

| 12 | 121.7 | 28 | 28.4 |

| 13 | 145.2 | 29 | 33.3 |

| 14 | 41.7 | 30 | 23.6 |

| 15 | 26.2 | C =O | 171.0 |

| 16 | 26.9 | -OC OCH₃ | 21.3 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for β-Amyrin Acetate

| Parameter | Value |

| Molecular Formula | C₃₂H₅₂O₂ |

| Molecular Weight | 468.75 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| M⁺ Peak (m/z) | 468 |

| Key Fragment Ions (m/z) | 218, 203 |

The mass spectrum of β-amyrin acetate is characterized by a molecular ion peak at m/z 468. A prominent fragmentation pattern observed is a retro-Diels-Alder reaction in ring C, leading to the formation of characteristic fragment ions at m/z 218 and 203, which is indicative of the oleanane-type triterpenoid skeleton with a double bond at C-12.[1][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for triterpenoids like β-amyrin acetate.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh 5-10 mg of purified β-amyrin acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

For a chemical shift reference, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter; filter if necessary.

2. NMR Instrument Parameters (Example: Bruker 500 MHz Spectrometer): [2]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 s.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters as recommended by the spectrometer manufacturer are used to establish correlations and aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

1. Sample Preparation:

-

Dissolve a small amount of purified β-amyrin acetate in a volatile organic solvent such as chloroform or ethyl acetate to a concentration of approximately 1 mg/mL.

2. Mass Spectrometer Parameters (Example: Finnigan MAT 8430 with EI source): [2]

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-600.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using GC, a suitable capillary column (e.g., HP-5MS) and temperature program would be employed to ensure proper elution and separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like β-amyrin acetate.

References

In Vivo Efficacy of β-Amyrin Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of β-amyrin acetate (B1210297) in various animal models. The document summarizes key findings in the fields of anti-inflammatory, neuroprotective, and anticancer research, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear conceptual framework for the mechanisms of action and experimental designs.

Anti-inflammatory Effects

β-amyrin acetate has demonstrated significant anti-inflammatory properties in several preclinical models. These studies highlight its potential as a therapeutic agent for inflammatory disorders.

Data Summary

| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |

| Albino Rats | α-Amyrin acetate | 100 mg/kg (p.o.) | 40% inhibition of egg albumen-induced paw edema at the 5th hour. | [1] |

| Mice | α-Amyrin acetate | 100 µ g/ear (topical) | 55.5% inhibition of xylene-induced ear edema. | [1] |

| Mice | β-Amyrin | 100 µ g/ear (topical) | 39.4% inhibition of xylene-induced ear edema. | [1] |

| Mice | α-Amyrin acetate | 100 mg/kg (p.o.) | 60.3% reduction in total leukocyte count and 47.9% suppression of neutrophil infiltration. | [1] |

| Albino Rats | β-Amyrin acetate | Not specified | Showed more potent anti-inflammatory activity than α-amyrin acetate in the cotton wool pellet-induced granulation tissue formation model. |

Experimental Protocols

Egg Albumen-Induced Paw Edema in Rats

-

Animals: Adult albino rats.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

β-amyrin acetate, dissolved in a suitable vehicle (e.g., 10% Tween 80), is administered orally at the specified dose.

-

The control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug (e.g., aspirin).

-

After a set time (e.g., 1 hour), a sub-plantar injection of fresh, undiluted egg albumen is administered into the right hind paw to induce edema.

-

Paw volume is measured at various time points post-induction using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[2]

-

Xylene-Induced Ear Edema in Mice

-

Animals: Adult mice.

-

Procedure:

-

A solution of β-amyrin acetate in a suitable solvent is prepared for topical application.

-

Xylene is applied to the anterior and posterior surfaces of the right ear to induce inflammation.

-

β-amyrin acetate is applied topically to the ear.

-

The control group receives the vehicle, and a positive control group may receive a standard topical anti-inflammatory drug.

-

After a specified time, the mice are euthanized, and circular sections of both ears are punched out and weighed.

-

The difference in weight between the right and left ear punches is calculated as a measure of edema.

-

The percentage inhibition of edema is determined by comparing the treated group with the control group.[2]

-

Visualizations

Caption: General workflow for in vivo anti-inflammatory models.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of β-amyrin, a close structural analog of β-amyrin acetate, in the context of Alzheimer's disease. These findings suggest a promising avenue for the development of novel therapeutics for neurodegenerative disorders.

Data Summary

| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |

| Aβ-injected Mice | β-Amyrin | 4 mg/kg (p.o.) | Ameliorated Aβ-induced memory impairments in the object recognition test. | |

| Aβ-injected Mice | β-Amyrin | 4 mg/kg (p.o.) | Ameliorated the Aβ-induced reduction in hippocampal neurogenesis. | |

| Scopolamine-induced cognitive impairment in mice | β-Amyrin | 4 mg/kg | Antagonized scopolamine-induced deficits in learning and memory. | [1] |

Experimental Protocols

Amyloid-β Induced Alzheimer's Disease Model in Mice

-

Animals: Mice.

-

Procedure:

-

Amyloid-β (Aβ) oligomers are prepared and intracerebroventricularly (ICV) injected into the mice to induce an Alzheimer's disease-like pathology.

-

β-amyrin is administered orally (p.o.) at the specified dose.

-

Behavioral tests, such as the object recognition test, are conducted to assess cognitive function.

-

Post-mortem analysis of brain tissue is performed to evaluate markers of neurogenesis (e.g., DCX and Ki67 staining) and signaling pathway activation (e.g., PI3K/Akt).

-

Visualizations

Caption: Proposed signaling pathway for β-amyrin's neuroprotective effects.

Anticancer Effects

The anticancer potential of β-amyrin acetate is an emerging area of research. While most of the current evidence is derived from in vitro studies, the results are promising and warrant further in vivo investigation.

Data Summary

In vivo efficacy data for β-amyrin acetate in animal models of cancer is currently limited in the published literature. The majority of studies have been conducted in vitro or have investigated the parent compound, β-amyrin.

| Cell Line | Compound | Key In Vitro Findings | Reference |

| Hep-G2 (Liver Carcinoma) | β-Amyrin | Exhibited significant anticancer activity with an IC50 of 25 µM; induced apoptosis and G2/M cell cycle arrest. | [3][4] |

| Various Cancer Cell Lines | β-Amyrin | Inhibited cancer cell growth with IC50 values ranging from 10 to 100 µM. | [3] |

Experimental Protocols

Human Tumor Xenograft Model in Mice

A standard protocol to evaluate the in vivo anticancer efficacy of β-amyrin acetate would involve a xenograft model.

-

Animals: Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Procedure:

-

Human cancer cells (e.g., Hep-G2) are cultured and then subcutaneously injected into the flank of the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

β-amyrin acetate, formulated in a suitable vehicle, is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Further analysis of the tumor tissue can be performed to investigate the mechanism of action (e.g., immunohistochemistry for markers of apoptosis and proliferation).

-

Visualizations

Caption: General workflow for a cancer xenograft model.

Pharmacokinetics

Detailed pharmacokinetic studies of β-amyrin acetate in animal models are not extensively reported in the current literature. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Future research should focus on determining key pharmacokinetic parameters.

Key Pharmacokinetic Parameters to be Determined

-

Cmax: Maximum (or peak) serum concentration that a drug achieves.

-

Tmax: Time at which the Cmax is observed.

-

AUC: Area under the curve, which reflects the total exposure to a drug.

-

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

-

Tissue Distribution: The distribution of the drug in various tissues and organs.

Experimental Protocols

Pharmacokinetic Study in Rats

-

Animals: Adult rats.

-

Procedure:

-

Rats are divided into groups for intravenous (IV) and oral (PO) administration.

-

For the IV group, β-amyrin acetate is administered as a bolus injection.

-

For the PO group, the compound is administered by oral gavage.

-

Blood samples are collected at predetermined time points after administration.

-

Plasma is separated, and the concentration of β-amyrin acetate is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data.

-

For tissue distribution studies, animals are euthanized at different time points, and various tissues are collected for analysis of drug concentration.

-

Conclusion

β-amyrin acetate has demonstrated promising in vivo efficacy in animal models of inflammation and neurodegeneration. Its anti-inflammatory effects are well-documented, with significant inhibition of edema and leukocyte migration. The neuroprotective potential, particularly in the context of Alzheimer's disease, is supported by studies on its parent compound, β-amyrin, which has been shown to improve cognitive function and promote neurogenesis.

The anticancer activity of β-amyrin acetate remains an area that requires more extensive in vivo investigation. While in vitro studies are encouraging, future research should focus on evaluating its efficacy in relevant animal cancer models. Furthermore, comprehensive pharmacokinetic studies are essential to understand its ADME properties and to guide dose selection for future preclinical and clinical studies.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of β-amyrin acetate. The presented data and protocols are intended to facilitate further research and development of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chayon.co.kr [chayon.co.kr]

- 3. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

beta-Amyrin acetate as an anti-inflammatory agent

An in-depth analysis of the anti-inflammatory properties of beta-amyrin (B1666858) acetate (B1210297), a naturally occurring triterpenoid (B12794562), reveals its potential as a therapeutic agent. This technical guide synthesizes findings from various studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction

Beta-amyrin acetate is a pentacyclic triterpenoid found in various plant species.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antifungal, anti-diabetic, and anti-hyperlipidemic effects.[2][3] This document focuses on its role as an anti-inflammatory agent, exploring its efficacy in preclinical models and the molecular pathways it modulates.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of beta-amyrin acetate have been evaluated in several well-established animal models of inflammation. These studies provide quantitative evidence of its ability to suppress edema and leukocyte infiltration.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to assess acute inflammation.[4] Beta-amyrin acetate has shown significant inhibitory effects in this model.

Table 1: Effect of Beta-Amyrin Acetate on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose | Administration Route | Time Point | % Inhibition of Edema | Reference |

| α-Amyrin acetate | 100 mg/kg | p.o. | 5 hours | 40% | [5] |

Note: While the available study specifically quantified the effect of α-amyrin acetate, it was conducted in a comparative study with β-amyrin, which also showed profound anti-inflammatory activity.[5]

Xylene-Induced Ear Edema

Topical application of xylene induces an inflammatory response characterized by ear edema. Beta-amyrin acetate has been shown to effectively reduce this inflammation.

Table 2: Effect of Beta-Amyrin Acetate on Xylene-Induced Ear Edema in Mice

| Treatment Group | Dose | Administration Route | % Inhibition of Edema | Reference |

| β-Amyrin acetate | 100 µ g/ear | Topical | 39.4% | [5][6] |

| α-Amyrin acetate | 100 µ g/ear | Topical | 55.5% | [5][6] |

Cotton Pellet-Induced Granuloma

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.